molecular formula C17H26N3O6P B274327 Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate

Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate

Cat. No. B274327
M. Wt: 399.4 g/mol
InChI Key: QOZDQDMPDOKACA-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate, commonly known as NBHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of NBHP is not fully understood. However, it is believed that NBHP interacts with metal ions through the formation of a complex, which results in a change in the fluorescence intensity of NBHP. In cancer cells, NBHP induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
NBHP has been found to have minimal toxicity in vitro and in vivo. In addition, NBHP has been found to have low cytotoxicity towards normal cells. NBHP has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, NBHP has been found to have potential as a chiral selector in chromatography due to its ability to separate enantiomers.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBHP is its ease of synthesis and high purity. Additionally, NBHP has been found to have minimal toxicity, making it a promising candidate for various applications. However, one of the limitations of NBHP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for NBHP research. One potential application is the development of NBHP-based fluorescent probes for the detection of metal ions in biological samples. Additionally, NBHP could be further investigated for its potential as an anticancer agent. Furthermore, the development of more soluble derivatives of NBHP could expand its potential applications in various fields.
Conclusion:
In conclusion, NBHP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of NBHP is simple and efficient, and it has been extensively studied for its potential as a fluorescent probe, anticancer agent, and chiral selector in chromatography. NBHP has minimal toxicity and has been found to induce apoptosis in various cancer cell lines. While NBHP has limitations, such as its limited solubility in water, there are several future directions for NBHP research that could expand its potential applications.

Synthesis Methods

NBHP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-nitrobenzoyl hydrazide with diethyl 1,1-dimethyl-3-oxobutylphosphonate in the presence of triethylamine. The reaction yields NBHP in good yields and high purity.

Scientific Research Applications

NBHP has been found to have promising applications in various scientific fields. It has been extensively studied for its potential as a fluorescent probe for the detection of metal ions. NBHP has also been investigated for its use as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, NBHP has been studied for its potential as a chiral selector in chromatography.

properties

Molecular Formula

C17H26N3O6P

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(Z)-(4-diethoxyphosphoryl-4-methylpentan-2-ylidene)amino]-4-nitrobenzamide

InChI

InChI=1S/C17H26N3O6P/c1-6-25-27(24,26-7-2)17(4,5)12-13(3)18-19-16(21)14-8-10-15(11-9-14)20(22)23/h8-11H,6-7,12H2,1-5H3,(H,19,21)/b18-13-

InChI Key

QOZDQDMPDOKACA-AQTBWJFISA-N

Isomeric SMILES

CCOP(=O)(C(C)(C)C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C)OCC

SMILES

CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC

Canonical SMILES

CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC

Origin of Product

United States

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